AAL toxin TB

CAS No.: 149849-90-1

Cat. No.: VC12001999

Molecular Formula: C25H47NO9

Molecular Weight: 505.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149849-90-1 |

|---|---|

| Molecular Formula | C25H47NO9 |

| Molecular Weight | 505.6 g/mol |

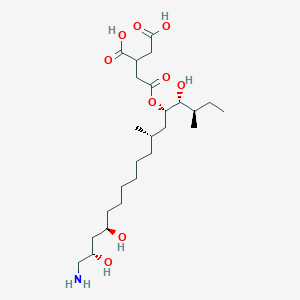

| IUPAC Name | 2-[2-[(3R,4R,5S,7S,14R,16S)-17-amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid |

| Standard InChI | InChI=1S/C25H47NO9/c1-4-17(3)24(32)21(35-23(31)13-18(25(33)34)12-22(29)30)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-28,32H,4-15,26H2,1-3H3,(H,29,30)(H,33,34)/t16-,17+,18?,19+,20-,21-,24+/m0/s1 |

| Standard InChI Key | CTXQVLLVFBNZKL-YVEDVMJTSA-N |

| Isomeric SMILES | CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H](CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O |

| SMILES | CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O |

| Canonical SMILES | CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O |

Introduction

Chemical Structure and Molecular Properties

AAL toxin TB is a hydroxylated long-chain alkylamine derivative esterified with propane-1,2,3-tricarboxylic acid. Its molecular formula is C₂₃H₃₇NO₈, with a molecular weight of 521.6 g/mol . Structurally, TB differs from AAL toxin TA by the absence of a hydroxyl group at the C5 position (Fig. 1). This modification reduces the compound’s polarity and influences its biological activity .

Biosynthesis and Environmental Regulation

AAL toxin TB is synthesized by Alternaria alternata f. sp. lycopersici during colonization of tomato tissues. Biosynthesis occurs optimally under high water activity (aw = 0.995) and temperatures of 25–30°C . A study by Vaquera et al. demonstrated that TB production on tomato pulp agar peaks after 40 days of incubation at 30°C, with yields reaching 1,500 arbitrary units (AU) under optimal conditions . Notably, TB accumulation is less sensitive to reduced water activity (aw = 0.950) compared to other AAL toxins, suggesting unique regulatory mechanisms for its biosynthesis .

Key Biosynthetic Steps

-

Polyketide backbone formation: A polyketide synthase (PKS) assembles the long alkyl chain.

-

Hydroxylation: Specific positions (C4, C13, C14, C16) are hydroxylated, excluding C5 in TB .

-

Esterification: Propane-1,2,3-tricarboxylic acid is esterified to the alkylamine backbone .

Biological Activities and Mechanism of Action

Phytotoxicity

AAL toxin TB induces genotype-specific stem canker in tomatoes (Lycopersicon esculentum), mimicking the symptoms caused by TA. At concentrations as low as 10 ng/plant, TB triggers chlorosis, wilting, and necrotic lesions in susceptible cultivars . The toxin’s specificity is linked to its inhibition of sphingolipid biosynthesis, a pathway critical for membrane integrity in plants .

Mammalian Toxicity

While less potent than fumonisin B1, TB exhibits moderate cytotoxicity in mammalian cell lines. In dog kidney cells (MDCK), the IC₅₀ for TB is 56 μM, compared to 4 μM for fumonisin B1 . This toxicity arises from TB’s inhibition of ceramide synthase, leading to sphinganine accumulation and disrupted lipid signaling .

Analytical Detection and Quantification

AAL toxin TB is routinely detected using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). Key analytical parameters include:

| Parameter | Value |

|---|---|

| Retention time | 12.4 min (C18 column) |

| Ionization mode | ESI+ |

| Precursor ion (m/z) | 522.3 [M+H]⁺ |

| Product ions (MS/MS) | 504.3, 486.2, 328.1 |

Samples are extracted using acetonitrile-water (84:16, v/v) and purified via solid-phase extraction (SPE) prior to analysis .

Ecological and Agricultural Significance

AAL toxin TB contributes to the virulence of Alternaria alternata in tomato crops, particularly in warm, humid climates. Its stability in plant tissues exacerbates post-harvest losses, with infected fruits showing reduced shelf life and marketability . Furthermore, TB’s structural similarity to fumonisins raises concerns about potential协同 toxicity in mixed mycotoxin exposures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume